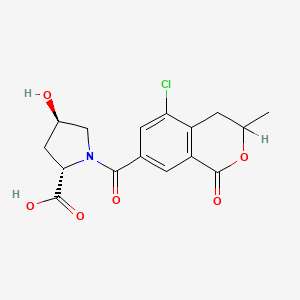
L-Proline, 1-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)-4-hydroxy-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Proline, 1-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)-4-hydroxy-, trans- is a synthetic compound that combines the properties of L-Proline and a benzopyran derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)-4-hydroxy-, trans- typically involves the following steps:
Starting Materials: The synthesis begins with L-Proline and a benzopyran derivative.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific solvents to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and quality control measures is essential to maintain the standards required for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
L-Proline, 1-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)-4-hydroxy-, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
L-Proline, 1-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)-4-hydroxy-, trans- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of L-Proline, 1-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)-4-hydroxy-, trans- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other derivatives of L-Proline and benzopyran, such as:
L-Proline derivatives: Compounds that share the L-Proline backbone but have different substituents.
Benzopyran derivatives: Compounds with the benzopyran structure but different functional groups.
Uniqueness
L-Proline, 1-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)-4-hydroxy-, trans- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Conclusion
L-Proline, 1-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)-4-hydroxy-, trans- is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable subject of study for researchers and industrial chemists alike.
Eigenschaften
CAS-Nummer |
64398-32-9 |
|---|---|
Molekularformel |
C16H16ClNO6 |
Molekulargewicht |
353.75 g/mol |
IUPAC-Name |
(2S,4R)-1-(5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H16ClNO6/c1-7-2-10-11(16(23)24-7)3-8(4-12(10)17)14(20)18-6-9(19)5-13(18)15(21)22/h3-4,7,9,13,19H,2,5-6H2,1H3,(H,21,22)/t7?,9-,13+/m1/s1 |
InChI-Schlüssel |
VWSLBFYFOBVNIF-DDNMHGMLSA-N |
Isomerische SMILES |
CC1CC2=C(C=C(C=C2Cl)C(=O)N3C[C@@H](C[C@H]3C(=O)O)O)C(=O)O1 |
Kanonische SMILES |
CC1CC2=C(C=C(C=C2Cl)C(=O)N3CC(CC3C(=O)O)O)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


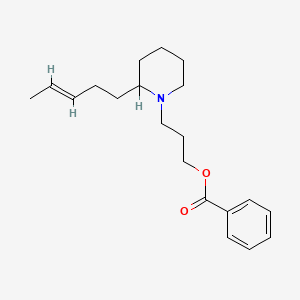
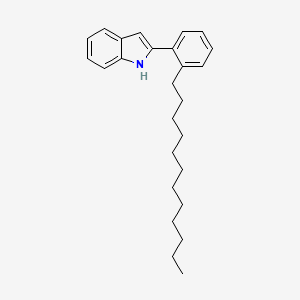
![1a-Methyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14496969.png)
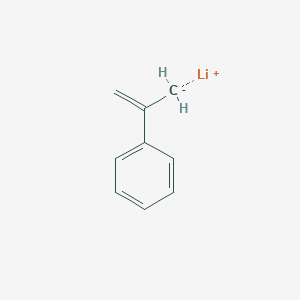

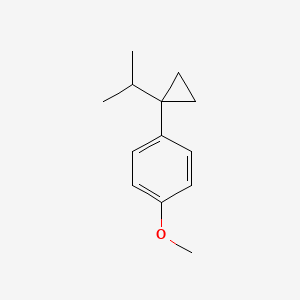

![3-[1-(Dimethylamino)ethylidene]-5-methylfuran-2(3H)-one](/img/structure/B14497008.png)
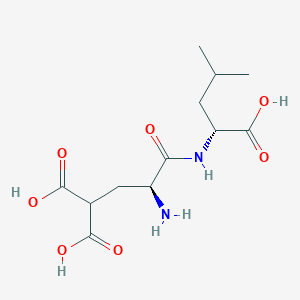
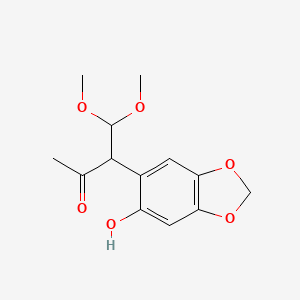
![2,2'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14497031.png)
![7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole;hydrate](/img/structure/B14497034.png)

![2-[2,6-Di(propan-2-yl)phenyl]-4-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14497042.png)
